molecular formula C19H23N5O3 B2549895 N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361666-59-1

N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No. B2549895
CAS RN: 2361666-59-1
M. Wt: 369.425
InChI Key: NFHFLHCXPXQWMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides react with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine. Further reactions with bromine and iodine yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including halogenation, substitution, and other transformations. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial properties against Staphylococcus aureus .

properties

IUPAC Name

N-ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-15(25)22(5-2)12-16(26)24-11-9-20-19(27)18(24)17-13(3)21-14-8-6-7-10-23(14)17/h4,6-8,10,18H,1,5,9,11-12H2,2-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFLHCXPXQWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCNC(=O)C1C2=C(N=C3N2C=CC=C3)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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